molecular formula C5H4Br2F6 B1597038 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane CAS No. 371-83-5

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

Cat. No.: B1597038
CAS No.: 371-83-5
M. Wt: 337.88 g/mol
InChI Key: XYMBGGTVDWPIBA-UHFFFAOYSA-N
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Description

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated hydrocarbon with the molecular formula C5H4Br2F6. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability .

Mechanism of Action

Target of Action

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is a halogenated hydrocarbon The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. It’s known that the compound has a density of 1991 g/mL at 25 °C .

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane can be synthesized through the halogenation of hexafluoropentane. The reaction typically involves the use of bromine as the halogenating agent under controlled conditions. The process requires careful handling of reagents and maintenance of specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

1,5-dibromo-1,1,3,3,5,5-hexafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBGGTVDWPIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)Br)(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371596
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-83-5
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Reactant of Route 2
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Reactant of Route 3
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Reactant of Route 4
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Reactant of Route 5
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane
Reactant of Route 6
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane

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